
1-Methylpyridinium azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylpyridinium azide is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a methyl group attached to the nitrogen atom of the pyridine ring, and an azide group attached to the nitrogen atom of the pyridinium ion
準備方法
1-Methylpyridinium azide can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpyridinium iodide with sodium azide in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds via nucleophilic substitution, where the iodide ion is replaced by the azide ion.
Reaction Conditions:
Reagents: 1-Methylpyridinium iodide, sodium azide
Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to complete the reaction
化学反応の分析
1-Methylpyridinium azide undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reagents: Sodium azide, alkyl halides
Conditions: Polar aprotic solvents like acetonitrile or dimethyl sulfoxide
Products: Alkyl azides
-
Reduction: The azide group can be reduced to form amines.
Reagents: Lithium aluminum hydride, catalytic hydrogenation
Conditions: Mild to moderate temperatures
Products: Primary amines
-
Cycloaddition: The azide group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reagents: Alkynes, copper(I) catalysts
Conditions: Room temperature to slightly elevated temperatures
Products: 1,2,3-Triazoles
科学的研究の応用
1-Methylpyridinium azide has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing heterocycles.
Medicinal Chemistry: The compound is investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of functional materials, such as polymers and cross-linked networks, due to its ability to undergo cycloaddition reactions.
Photodynamic Therapy: The compound is explored for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that can inactivate microorganisms and cancer cells.
作用機序
The mechanism of action of 1-methylpyridinium azide involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azide group is highly nucleophilic and can readily react with electrophiles to form new chemical bonds. In photodynamic therapy, the compound can be activated by light to produce reactive oxygen species, which can damage cellular components and lead to cell death.
類似化合物との比較
1-Methylpyridinium azide can be compared with other similar compounds, such as:
1-Methylpyridinium iodide: This compound is similar in structure but lacks the azide group. It is less reactive in nucleophilic substitution and cycloaddition reactions.
Phenyl azide: This compound contains an azide group attached to a phenyl ring. It is also highly reactive and used in similar types of reactions, but its reactivity profile differs due to the presence of the aromatic ring.
1-Methyl-4-azidopyridinium: This compound has an azide group attached to the 4-position of the pyridine ring. It exhibits different reactivity patterns compared to this compound due to the different position of the azide group.
特性
IUPAC Name |
1-methylpyridin-1-ium;azide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N.N3/c1-7-5-3-2-4-6-7;1-3-2/h2-6H,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNWZMJAOBSPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1.[N-]=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
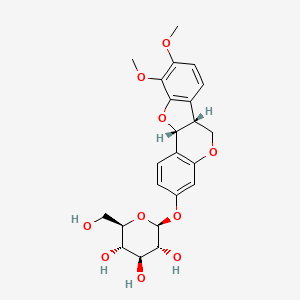
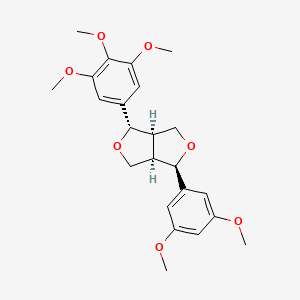
![(1R,4R)-2-tert-butyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8086856.png)
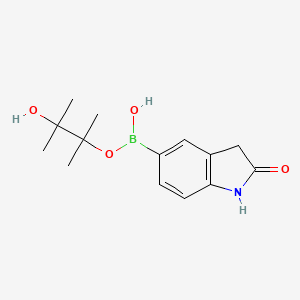
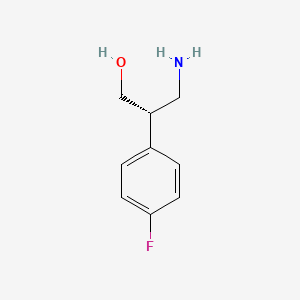

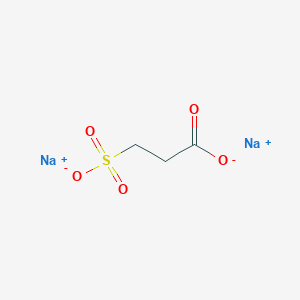

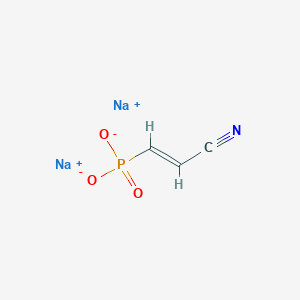
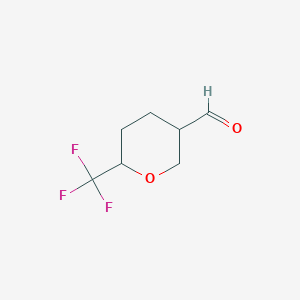
![7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8086912.png)
![(3R,7AR)-3-Tert-butyl-7A-ethenyl-5-hydroxy-hexahydropyrrolo[1,2-C][1,3]oxazol-1-one](/img/structure/B8086918.png)
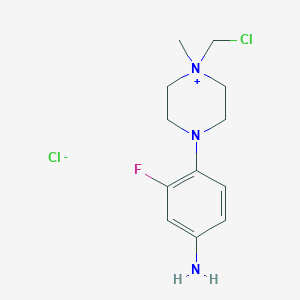
![7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid](/img/structure/B8086928.png)
